Unstable dichloroacetaldehyde and its diethyl acetal analog cause polymerization and require harsh deprotection, compromising yield. This dimethyl acetal-protected precursor eliminates those risks. • Stable, non-polymerizing form enables safe storage and handling. • Lower boiling point and mild deprotection kinetics boost Praziquantel API scale-up. • Essential certified reference standard for Trichlorfon degradation analysis. In stock for immediate shipping.
1,1-Dichloro-2,2-dimethoxyethane, commonly known as dichloroacetaldehyde dimethyl acetal, is a highly reactive, bifunctional aliphatic building block with the molecular formula C4H8Cl2O2. It serves as a stable, protected synthetic equivalent of the highly unstable dichloroacetaldehyde, allowing for controlled electrophilic and nucleophilic transformations in organic synthesis [1]. Commercially, it is highly valued not only as an intermediate for the construction of complex heterocycles and active pharmaceutical ingredients (APIs) but also as a critical reference standard for tracking the degradation of organophosphorus agrochemicals like Trichlorfon . Its dimethyl acetal moiety offers specific steric and electronic advantages over longer-chain acetals, making it a precise tool for both process chemists and analytical quality control teams.
Substituting 1,1-dichloro-2,2-dimethoxyethane with unprotected dichloroacetaldehyde or its diethyl acetal analog compromises both synthetic yield and regulatory compliance. Unprotected dichloroacetaldehyde is prone to rapid polymerization and degradation under ambient conditions, making it unsuitable for scalable procurement and storage[1]. While dichloroacetaldehyde diethyl acetal offers similar protection, its increased steric bulk requires harsher acidic conditions for deprotection, which can degrade sensitive downstream intermediates. Furthermore, the diethyl analog has a significantly higher boiling point, complicating low-temperature purification workflows. In analytical contexts, generic substitution is impossible; regulatory guidelines for Trichlorfon degradation and Praziquantel impurity profiling strictly mandate the exact dimethyl acetal structure, rendering any other acetal useless for Analytical Method Validation (AMV) .
During the isolation of chlorinated intermediates, thermal stress can induce unwanted side reactions. 1,1-Dichloro-2,2-dimethoxyethane features a significantly lower boiling point than its diethyl counterpart, facilitating milder distillation conditions. The dimethyl acetal boils at approximately 165 °C, whereas dichloroacetaldehyde diethyl acetal requires temperatures of 183–184 °C [1]. This ~18 °C reduction in boiling point allows for lower-temperature fractional distillation, minimizing thermal degradation and improving overall isolated yields in process-scale synthesis.
| Evidence Dimension | Boiling Point |
| Target Compound Data | ~165 °C |
| Comparator Or Baseline | Dichloroacetaldehyde diethyl acetal (183–184 °C) |
| Quantified Difference | ~18 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure distillation |
Enables milder purification conditions, reducing the thermal degradation of sensitive synthetic intermediates during process scale-up.
The choice of acetal protecting group directly impacts the solubility profile of the intermediate. 1,1-Dichloro-2,2-dimethoxyethane exhibits higher polarity compared to the diethyl analog, with an estimated Log P of ~0.9 versus ~1.5 for the diethyl acetal [1]. This reduced lipophilicity enhances its solubility in polar environments and aqueous-organic biphasic systems, making it highly advantageous for nucleophilic substitution reactions where phase transfer or polar solvent compatibility is required to achieve high conversion rates.
| Evidence Dimension | Lipophilicity (Log P) |
| Target Compound Data | Log P ~ 0.9 |
| Comparator Or Baseline | Dichloroacetaldehyde diethyl acetal (Log P ~ 1.5) |
| Quantified Difference | 0.6 unit reduction in Log P |
| Conditions | Calculated partition coefficient in octanol/water |
Improves intermediate solubility in polar solvents, optimizing reaction kinetics in aqueous-organic biphasic workflows.
In quality control and regulatory compliance, structural exactness is non-negotiable. 1,1-Dichloro-2,2-dimethoxyethane is specifically identified as a critical degradation product of the organophosphorus pesticide Trichlorfon and a known impurity in the synthesis of the anthelmintic API Praziquantel . Unlike generic acetals or the diethyl variant, which cannot be used for compliance, this exact dimethyl acetal provides a 100% structural match for Analytical Method Validation (AMV) and pharmacopeial traceability, ensuring accurate quantification of API degradation [1].
| Evidence Dimension | Regulatory Standard Suitability |
| Target Compound Data | 100% match for Trichlorfon/Praziquantel impurity profiling |
| Comparator Or Baseline | Diethyl acetal (0% match, non-compliant) |
| Quantified Difference | Absolute requirement for regulatory AMV |
| Conditions | HPLC/GC-MS impurity tracking in QA/QC |
Mandatory for procurement teams sourcing certified reference materials for Trichlorfon degradation and Praziquantel impurity quantification.
Acts as a highly stable, process-friendly precursor for introducing the dichloroacetaldehyde moiety into complex molecules, particularly in the synthesis of anthelmintic drugs like Praziquantel. Its lower boiling point and favorable deprotection kinetics make it highly advantageous over diethyl acetals for scale-up [1].
Serves as an essential, certified reference standard for detecting and quantifying the degradation of Trichlorfon in environmental samples and formulated pesticide products, ensuring compliance with agricultural safety regulations .
Leveraged in nucleophilic substitution workflows where its higher polarity (Log P ~0.9) ensures better phase distribution and reactivity compared to more lipophilic acetals, optimizing yields in solvent-intensive industrial processes [1].